![molecular formula C19H18N2O3 B379595 (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B379595.png)
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing two nitrogen atoms. The compound also features a benzylidene group substituted with two methoxy groups and a phenyl group, contributing to its unique chemical properties.
准备方法
The synthesis of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization or chromatography.
化学反应分析
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups using appropriate reagents and conditions.
科学研究应用
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can be compared with other similar compounds, such as:
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: This compound has a similar benzylidene group but differs in the core structure, which is an acridine ring instead of a pyrazolone ring.
N,N’-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane: This Schiff base derivative has two benzylidene groups and is used in coordination chemistry.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4g/mol |
IUPAC 名称 |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-13-16(12-14-8-7-11-17(23-2)18(14)24-3)19(22)21(20-13)15-9-5-4-6-10-15/h4-12H,1-3H3/b16-12- |
InChI 键 |
IAXVYPJKYGNFGR-VBKFSLOCSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)ethanesulfonate](/img/structure/B379512.png)
![N-(4-(4-chlorophenyl)-3-phenyl-5-[(3,4,5-trichlorophenyl)diazenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B379513.png)
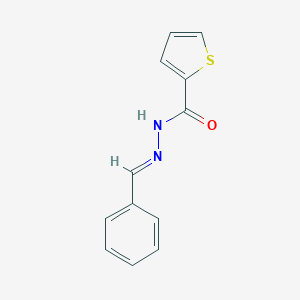
![5-(2-Methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379517.png)
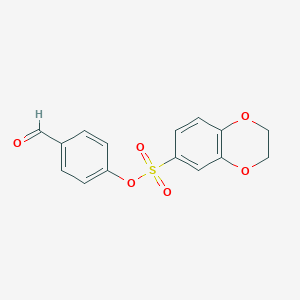
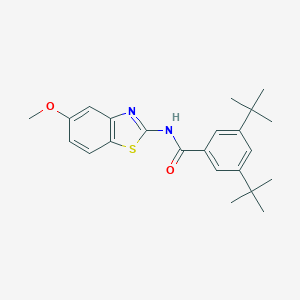


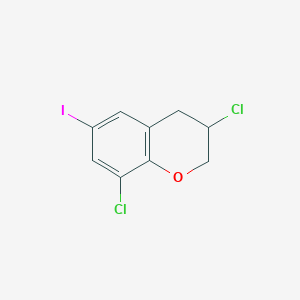
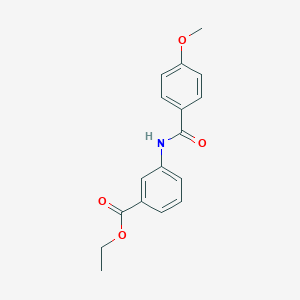
![Ethyl 3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B379530.png)
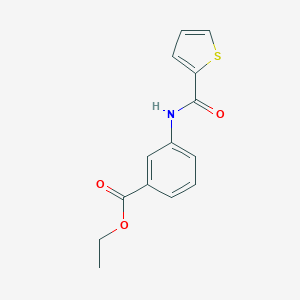
![2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B379534.png)
![Ethyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B379535.png)
